(R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol
Description
Significance of Stereochemistry in Modern Organic Synthesis
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is of critical importance in organic synthesis. The spatial organization of atoms can dramatically influence a molecule's physical, chemical, and biological properties. lookchem.combldpharm.com In biological systems, for instance, the function of a molecule is often highly dependent on its shape, and even minor changes in stereochemistry can lead to significant differences in biological activity. bldpharm.com
Controlling the stereochemical outcome of a reaction is essential for producing a specific, desired stereoisomer, which is particularly crucial in the pharmaceutical industry where different enantiomers of a drug can have vastly different therapeutic or toxicological effects. The ability to selectively synthesize one stereoisomer over another enhances the efficiency and yield of a reaction by minimizing the formation of unwanted byproducts. This control is achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, and substrate-controlled reactions. The deliberate manipulation of stereochemistry allows chemists to design and execute more efficient and selective syntheses of complex molecules.
Overview of Chiral Building Blocks and Reagents in Contemporary Organic Chemistry
Chiral building blocks are enantiomerically pure or enriched compounds that are incorporated into a synthetic sequence to introduce chirality into the target molecule. These building blocks serve as valuable intermediates in the synthesis of natural products and pharmaceuticals. The use of chiral building blocks is a fundamental strategy in asymmetric synthesis, as it allows for the construction of complex chiral molecules from readily available, optically pure starting materials.
The diversity of available chiral building blocks has expanded significantly, and includes chiral alcohols, amines, carboxylic acids, and amino acids. These compounds are often derived from natural sources (the "chiral pool") or are produced through asymmetric catalysis or resolution of racemic mixtures. The interaction between a drug molecule and its biological target is highly dependent on a precise stereochemical match, making the use of chiral building blocks essential in drug discovery and development.
Structural Description and Stereochemical Designation of (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol
This compound is a chiral alcohol that contains a protected diol functional group. Its chemical structure consists of a propanol (B110389) backbone with two key stereochemical features. The "(R)-(-)" designation indicates that the stereocenter at the second carbon of the propanol chain has an 'R' absolute configuration and that the compound rotates plane-polarized light in the levorotatory direction.
The substituent at the second position is a 1-ethoxyethoxy group. This group is formed by the reaction of the hydroxyl group of propan-1,2-diol with ethyl vinyl ether, creating an acetal (B89532). This acetal introduces a second stereocenter, designated as "(RS)", meaning this position is a racemic mixture of 'R' and 'S' configurations. Therefore, the compound itself is a mixture of diastereomers. The ethoxyethoxy group serves as a protecting group for the secondary alcohol, allowing for selective reactions to occur at the primary alcohol.
Below is a summary of the key chemical identifiers and properties for this compound.
| Property | Value |
| Molecular Formula | C₇H₁₆O₃ |
| Molecular Weight | 148.20 g/mol |
| CAS Number | 64028-92-8 |
| Density | 0.951 g/mL at 20 °C |
| Refractive Index | n20/D 1.420 |
| Canonical SMILES | CCOC(C)OC@HCO |
| InChI Key | VLECUSKDVHMJKF-ULUSZKPHSA-N |
Data sourced from references.
Research Context and Scope of the Compound in Academic Organic Synthesis
This compound is classified as a chiral building block for use in asymmetric synthesis. Its utility in a research context stems from its specific combination of functional groups and stereochemistry. As a protected diol, it offers a platform for sequential, regioselective modifications.
The primary alcohol at the C1 position is available for a variety of chemical transformations, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution. The ethoxyethoxy group protecting the C2 secondary alcohol is stable to many reaction conditions but can be readily removed under acidic conditions to reveal the free hydroxyl group.
The defined (R)-stereochemistry at the C2 position is of particular significance. This chiral center can be used to direct the stereochemical outcome of reactions at adjacent or nearby functional groups, a concept known as diastereoselective synthesis. For example, the chiral center could influence the stereochemistry of a reaction at the C1 position or at a new stereocenter created from it. This makes the compound a potentially valuable starting material for the synthesis of stereochemically complex molecules where the 1,2-diol motif is present. While specific, high-profile applications in total synthesis are not readily found in broad searches, its availability as a research chemical suggests its use as a specialized building block in multi-step synthetic campaigns. lookchem.com
Structure
3D Structure
Properties
CAS No. |
64028-92-8 |
|---|---|
Molecular Formula |
C7H16O3 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(2S)-2-[(1R)-1-ethoxyethoxy]propan-1-ol |
InChI |
InChI=1S/C7H16O3/c1-4-9-7(3)10-6(2)5-8/h6-8H,4-5H2,1-3H3/t6-,7+/m0/s1 |
InChI Key |
VLECUSKDVHMJKF-NKWVEPMBSA-N |
Isomeric SMILES |
CCO[C@@H](C)O[C@@H](C)CO |
Canonical SMILES |
CCOC(C)OC(C)CO |
Origin of Product |
United States |
Synthetic Routes and Methodologies for R 2 Rs 1 Ethoxyethoxy 1 Propanol
Strategies for the Asymmetric Synthesis of Chiral Propanol (B110389) Scaffolds
The synthesis of the target compound begins with the creation of a chiral propanol scaffold, specifically (R)-1,2-propanediol. The production of such enantiomerically pure diols is a cornerstone of modern asymmetric synthesis. nih.govacs.org Chiral diols are critical building blocks for a wide range of chemicals, including pharmaceuticals and chiral ligands. nih.govacs.orgnih.govresearchgate.net
Several key strategies are employed to achieve high enantiomeric purity:
Asymmetric Hydrogenation: This method often involves the reduction of α-hydroxy ketones, such as acetol (1-hydroxy-2-propanone), using a chiral catalyst. Catalytic systems based on ruthenium (Ru) and rhodium (Rh) complexes with chiral ligands have demonstrated high efficiency and enantioselectivity in producing chiral 1,2-diols.
Kinetic Resolution: This technique involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate. Enzymatic kinetic resolution, often employing lipases, is a common method for resolving racemic 1,2-propanediol. mdpi.comnih.gov For instance, a lipase can selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess (>99% e.e.). google.com
Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. While less direct for simple propanols, derivatives of sugars or amino acids can be chemically transformed into the desired chiral diol scaffold. ddugu.ac.in
Catalytic Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation of an alkene (propene) can yield the corresponding chiral diol with high enantioselectivity. This method is a powerful tool for creating vicinal diols from readily available starting materials. nih.gov
A recent modular approach allows for the synthesis of enantioenriched 1,2-diols from high-production-volume chemicals like ethane-1,2-diol, highlighting a move towards more atom-economical and stereoselective methods. nih.gov
Table 1: Comparison of Asymmetric Synthesis Strategies for Chiral 1,2-Diols
| Strategy | Typical Starting Material | Key Reagent/Catalyst | Advantages | Disadvantages |
|---|---|---|---|---|
| Asymmetric Hydrogenation | α-Hydroxy Ketone | Chiral Ru/Rh Catalysts | High enantioselectivity, direct route | Requires high-pressure hydrogen, catalyst cost |
| Kinetic Resolution | Racemic 1,2-Diol | Lipase Enzymes | High enantiomeric excess (>99% e.e.) google.com | Maximum theoretical yield is 50% |
| Asymmetric Dihydroxylation | Alkene (Propene) | Osmium tetroxide, Chiral Ligand | High enantioselectivity, versatile | Use of toxic and expensive osmium catalyst |
Formation and Stereocontrol of the 1-Ethoxyethoxy Acetal (B89532) Moiety within Complex Chiral Structures
The 1-ethoxyethoxy group is an acetal protecting group, formed by the reaction of a hydroxyl group with ethyl vinyl ether. In the synthesis of (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol, the secondary hydroxyl group of (R)-1,2-propanediol reacts to form the acetal. This reaction introduces a new stereocenter at the acetal carbon, as indicated by the "(RS)" notation in the compound's name. scbt.com
The formation of this acetal from a chiral diol results in a mixture of diastereomers. The reaction is typically catalyzed by a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or a catalytic amount of a strong acid like hydrochloric acid.
Reaction Scheme: (R)-1,2-propanediol + Ethyl vinyl ether --(Acid Catalyst)--> (R)-(-)-2-[(R)-1-Ethoxyethoxy]-1-propanol + (R)-(-)-2-[(S)-1-Ethoxyethoxy]-1-propanol
Stereocontrol during acetal formation on a pre-existing chiral scaffold is a significant challenge. The ratio of the resulting diastereomers can be influenced by several factors:
Catalyst Choice: Lewis acids or Brønsted acids can be used, and their steric and electronic properties can influence the transition state, favoring one diastereomer over the other. acs.org Chiral catalysts can be employed for asymmetric acetalization to achieve kinetic resolution of diols, yielding high selectivity factors. acs.org
Reaction Temperature: Lower temperatures often lead to higher diastereoselectivity by amplifying small energy differences between the diastereomeric transition states.
Solvent: The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, thereby influencing the diastereomeric ratio.
While complete control to form a single diastereomer is difficult in this specific reaction due to the small energy differences, understanding these factors is crucial for optimizing the synthesis.
Diastereoselective Synthesis Approaches to this compound
The synthesis of this compound is inherently a diastereoselective process, as it involves the creation of a new chiral center in a molecule that is already chiral. The starting material, (R)-1,2-propanediol, directs the formation of the two diastereomeric products. The goal of a diastereoselective synthesis approach is to maximize the formation of one diastereomer over the other.
The primary method for synthesizing the target compound is the acid-catalyzed addition of the secondary alcohol of (R)-1,2-propanediol to ethyl vinyl ether. The diastereoselectivity of this reaction is often modest, typically yielding a nearly 1:1 mixture of the (R,R) and (R,S) diastereomers, as the new stereocenter is formed relatively far from the existing one, and the directing influence is weak.
However, strategies to enhance diastereoselectivity can be explored:
Substrate Control: Modifying the primary alcohol of the (R)-1,2-propanediol with a bulky protecting group could sterically hinder one face of the secondary alcohol, potentially leading to a preferred direction of attack by the ethyl vinyl ether.
Catalyst-Directed Synthesis: The use of a chiral catalyst could create a chiral environment that differentiates between the two diastereomeric transition states. While more common for creating the initial chiral diol, catalyst-directed control in acetalization is an area of active research. nih.gov For example, chiral confined imidodiphosphoric acids have been shown to be highly efficient catalysts for the asymmetric acetalization of diols. acs.org
In the absence of strong directing groups or specialized catalysts, the synthesis typically produces a diastereomeric mixture that then requires separation.
Methodologies for the Resolution and Separation of Diastereomeric Mixtures of the Compound
Since the synthesis of this compound generally results in a mixture of diastereomers, their separation is a critical step to obtain a single, pure compound. Diastereomers, unlike enantiomers, have different physical properties, which allows for their separation using standard laboratory techniques. wikipedia.org
Chromatography: This is the most common method for separating diastereomers.
Flash Column Chromatography: Using a silica gel stationary phase and an appropriate eluent system (e.g., a hexane/ethyl acetate mixture), the two diastereomers can be separated based on their different polarities and interactions with the silica gel.
High-Performance Liquid Chromatography (HPLC): For more challenging separations or for analytical purposes to determine the diastereomeric ratio, HPLC with a chiral or achiral column can provide excellent resolution.
Crystallization: Fractional crystallization can be an effective method if one diastereomer is significantly less soluble than the other in a particular solvent system. This can sometimes be achieved by forming a derivative of the primary alcohol, which may enhance the crystalline nature of the compound. The direct crystallization of diastereomers from a mixture is a known, though not always predictable, separation method. mdpi.com
Selective Hydrolysis: The stability of the acetal can differ between diastereomers. A process of kinetic resolution via selective hydrolysis of the minor or less stable diastereomeric acetal using a catalytic amount of acid can enrich the mixture in the more stable diastereomer. acs.org
Table 2: Separation Techniques for Diastereomers of this compound
| Method | Principle | Applicability/Considerations |
|---|---|---|
| Flash Chromatography | Differential adsorption on a stationary phase (e.g., silica gel) | Widely applicable, scalable from mg to kg scale. |
| HPLC | High-resolution separation based on differential partitioning | Excellent for analytical determination and small-scale preparative work. |
| Fractional Crystallization | Difference in solubility between diastereomers | Requires one diastereomer to be crystalline and have lower solubility. mdpi.comnih.gov |
Comparative Analysis of Synthetic Pathways and Methodological Advancements in its Preparation
Pathway A: Asymmetric Synthesis followed by Non-selective Acetalization and Separation
Synthesize (R)-1,2-propanediol via asymmetric hydrogenation or enzymatic resolution. acs.orggoogle.com
Protect the secondary alcohol with ethyl vinyl ether under standard acid catalysis, yielding a diastereomeric mixture.
Separate the diastereomers using column chromatography.
Analysis: This is often the most practical and widely used laboratory-scale approach. Its main drawback is the need for a potentially difficult chromatographic separation and the discarding of the unwanted diastereomer.
Pathway B: Diastereoselective Acetalization
Synthesize (R)-1,2-propanediol.
Employ a diastereoselective acetalization method using a directing group or a specialized catalyst to form a mixture enriched in the desired diastereomer.
Purify the major diastereomer, possibly through crystallization or simpler chromatography.
Analysis: This pathway is more elegant and potentially more atom-economical if high diastereoselectivity can be achieved. However, developing a highly selective acetalization for this specific substrate can be challenging and may require significant optimization. acs.org
Furthermore, progress in separation science, including more efficient chromatographic stationary phases and techniques like supercritical fluid chromatography (SFC), can simplify the resolution of the final diastereomeric mixture. Advances in catalytic methods for the kinetic resolution of diols via asymmetric acetalization also represent a significant step forward, offering a route to obtain highly enantioenriched diols and their protected forms. acs.org
Stereoselective Transformations Mediated by or Derived from R 2 Rs 1 Ethoxyethoxy 1 Propanol
Role as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis
The primary role of (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol in asymmetric catalysis is as a precursor to chiral auxiliaries and ligands. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After serving its purpose, the auxiliary is removed. The (R)-propanol backbone of the title compound provides the necessary chiral information for such applications.
Derivatives of the parent (R)-1,2-propanediol are used to synthesize a variety of chiral ligands for transition metal-catalyzed reactions. For instance, the diol can be converted into chiral phosphine or diamine ligands. These ligands coordinate to a metal center, creating a chiral environment that forces a reaction to proceed with high enantioselectivity, producing one enantiomer of the product in excess.
Examples of Ligand Types Derived from (R)-1,2-propanediol:
Chiral Phosphine Ligands: Used in asymmetric hydrogenation, hydroformylation, and cross-coupling reactions.
Chiral Diamine Ligands: Employed in asymmetric transfer hydrogenation and epoxidation reactions.
Chiral Diol-based Lewis Acids: The diol moiety itself can be part of a chiral Lewis acid catalyst, often with metals like titanium or boron, to catalyze reactions such as asymmetric allylations.
Diastereoselective Reactions Utilizing the Propanol (B110389) Hydroxyl or the Acetal (B89532) Functionality
The free secondary hydroxyl group in this compound is a key reactive site for diastereoselective reactions. When this hydroxyl group is used to form an ester or an ether with a prochiral molecule, the existing stereocenter at C2 can influence the stereochemical outcome of subsequent reactions at a different part of the molecule.
For example, attaching a prochiral ketone to the hydroxyl group to form a chiral acetal can lead to diastereoselective additions of nucleophiles to the carbonyl group. The bulky, chiral propanol derivative effectively blocks one face of the ketone, directing the incoming nucleophile to the other face.
Similarly, the hydroxyl group can direct reactions on nearby functional groups, such as the epoxidation or cyclopropanation of a double bond within the same molecule. nih.gov The hydroxyl group can coordinate to the reagent, delivering it to one face of the double bond preferentially, thus resulting in a high diastereomeric excess of one product. The rigidity of frameworks like cyclopropanes can enhance this directing effect. nih.gov
Enantioselective Processes and Chiral Induction with Related Derivatives
Derivatives created from this compound are instrumental in enantioselective processes. By modifying the parent compound, chemists can synthesize powerful chiral catalysts and auxiliaries that induce chirality in new molecules.
A notable example is the use of chiral diols in creating catalysts for asymmetric allylation of aldehydes. For instance, a chiral bis-Ti(IV) oxide catalyst derived from (S)-binaphthol, a different chiral diol, has been shown to catalyze the reaction of aldehydes with allyltributyltin to afford chiral homoallylic alcohols with excellent enantiomeric excess (up to 99% ee). researchgate.net The principle relies on the chiral diol creating a highly organized, asymmetric environment around the titanium metal center. A similar catalytic system could be envisioned using derivatives of (R)-1,2-propanediol.
The table below illustrates the effectiveness of various chiral auxiliaries and ligands, similar in principle to those derivable from the title compound, in achieving high enantioselectivity in different reaction types.
| Auxiliary/Ligand Type | Reaction Type | Typical Enantiomeric Excess (ee) |
|---|---|---|
| Oxazolidinones | Asymmetric Alkylation | >95% |
| Pseudoephedrine Amides | Asymmetric Alkylation | >90% |
| BINOL-derived Lewis Acids | Asymmetric Ene Reaction | ~90% |
| SAMP/RAMP Hydrazones | Asymmetric Alkylation | >95% |
| Chiral Phosphine Ligands | Asymmetric Hydrogenation | >99% |
Strategies for Stereocontrol in Carbon-Carbon Bond Formation with the Compound as a Precursor
One of the most critical applications for precursors like this compound is in controlling stereochemistry during carbon-carbon bond formation. nih.govresearchgate.net This is fundamental to the synthesis of complex organic molecules like pharmaceuticals and natural products.
Common Strategies:
Chiral Auxiliary-Mediated Alkylation: The compound's hydroxyl group can be esterified with a carboxylic acid. Deprotonation of the α-carbon of the acid portion creates a chiral enolate. The chiral auxiliary shields one face of the enolate, forcing an incoming electrophile (like an alkyl halide) to add from the opposite face, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary reveals an enantiomerically enriched carboxylic acid derivative.
Precursors for Catalysts in Asymmetric Additions: Derivatives of the compound can be used to form ligands for rhodium-catalyzed asymmetric 1,4-additions of organoboron reagents to enones. organic-chemistry.org This method is powerful for creating chiral β-functionalized carbonyl compounds. The chiral ligand ensures that the aryl or alkyl group from the boronic acid is delivered to one face of the double bond, resulting in high enantiomeric excess. organic-chemistry.org
Aldol (B89426) Reactions: Similar to alkylation, chiral auxiliaries derived from the propanol can be used to control the stereochemistry of aldol reactions, forming C-C bonds while setting two new stereocenters simultaneously with high diastereocontrol.
Investigations into Stereospecific Reactions Involving the Compound's Reactive Sites
A stereospecific reaction is one where stereoisomeric starting materials yield products that are also stereoisomers. masterorganicchemistry.comslideshare.net The chiral center in this compound can be used to initiate stereospecific transformations.
A classic example involves converting the free secondary hydroxyl group into a good leaving group, such as a tosylate or mesylate. A subsequent nucleophilic substitution reaction (Sₙ2) at the adjacent primary carbon (after deprotection and activation) would proceed with its stereochemistry dictated by the configuration at C2. More directly, an Sₙ2 reaction on the C2 carbon itself would proceed with inversion of configuration, transforming the (R)-center into an (S)-center. This provides a reliable method for transferring the initial chirality to a new molecule or inverting it if required for the synthetic target.
Another area of investigation is the stereospecific opening of chiral epoxides derived from this compound. For example, the parent (R)-1,2-propanediol can be converted to (R)-methyloxirane (propylene oxide). The stereospecific ring-opening of this epoxide by various nucleophiles is a well-established method for creating a wide range of enantiomerically pure products where the stereochemistry of the starting epoxide directly determines the stereochemistry of the product.
Applications of R 2 Rs 1 Ethoxyethoxy 1 Propanol in the Asymmetric Synthesis of Complex Organic Scaffolds
Integration into Total Synthesis Strategies of Enantiomerically Enriched Natural Products.
(R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol, or a closely related derivative, has been utilized as a key chiral starting material in the total synthesis of complex natural products, most notably in the synthesis of the marine macrolide (-)-Lasonolide A. nih.govnih.govorganic-chemistry.orgillinois.edu Lasonolide A, isolated from the Caribbean sponge Forcepia sp., has demonstrated significant antitumor activity and has been a prominent target for total synthesis. nih.gov
In a notable total synthesis of (-)-Lasonolide A, a chiral fragment corresponding to the C1-C10 portion of the macrolide is constructed from a derivative of (R)-(-)-2-hydroxy-1-propanol. The synthesis commences with the protection of the hydroxyl groups of (R)-(-)-2-hydroxy-1-propanol, often as an ethoxyethyl ether, to yield this compound. This protected diol serves as a versatile chiral building block for the subsequent elaboration of the carbon skeleton.
The synthetic sequence typically involves the conversion of the primary alcohol to a suitable leaving group, followed by chain extension reactions. The stereocenter originating from the starting material dictates the stereochemistry of newly formed chiral centers in the growing molecule. For instance, the synthesis of the C1-C10 fragment of (-)-Lasonolide A involves a series of stereocontrolled reactions, including aldol (B89426) additions and reductions, where the initial chirality of the propanol (B110389) derivative is crucial for achieving the desired diastereoselectivity.
Table 1: Key Steps in the Synthesis of the C1-C10 Fragment of (-)-Lasonolide A
| Step | Reactant(s) | Reagent(s) and Conditions | Product | Purpose |
| 1 | (R)-(-)-2-hydroxy-1-propanol | Ethyl vinyl ether, p-TsOH | This compound | Protection of the diol |
| 2 | This compound | Swern oxidation | Chiral aldehyde | Oxidation of the primary alcohol |
| 3 | Chiral aldehyde | Organometallic reagent (e.g., Grignard or organolithium) | Secondary alcohol | Carbon-carbon bond formation |
| 4 | Secondary alcohol | Protection (e.g., silyl (B83357) ether formation) | Protected secondary alcohol | Protection of the newly formed hydroxyl group |
| 5 | Protected secondary alcohol | Deprotection of the ethoxyethyl ether | Chiral diol derivative | Preparation for further functionalization |
This table represents a generalized sequence based on common strategies in natural product synthesis and may not reflect the exact experimental details of every published route.
Utility in the Construction of Chiral Pharmaceutical Intermediates and Analogues.
The chiral 1,2-propanediol scaffold present in this compound is a common structural motif in a variety of pharmaceutical agents. Consequently, this compound serves as a valuable starting material for the synthesis of chiral intermediates and analogues of existing drugs.
One area of application is in the synthesis of chiral amino alcohols, which are key components of many HIV protease inhibitors. For instance, the synthesis of intermediates for drugs like Darunavir and Atazanavir often involves the use of chiral epoxides or diols. nih.govnih.govmdpi.com this compound can be readily converted to the corresponding chiral epoxide, (R)-propylene oxide, a versatile intermediate for the introduction of the (R)-2-hydroxypropyl moiety. wikipedia.org
The synthesis of analogues of antiviral drugs is another area where this chiral building block finds utility. By modifying the side chains and functional groups of the propanol derivative, chemists can create libraries of related compounds for structure-activity relationship (SAR) studies, aiding in the discovery of more potent and selective therapeutic agents.
Table 2: Examples of Chiral Pharmaceutical Intermediates Derivable from this compound
| Pharmaceutical Target Class | Key Chiral Intermediate | Synthetic Transformation from this compound |
| HIV Protease Inhibitors | (R)-glycidyl tosylate | Conversion to tosylate followed by intramolecular cyclization |
| Beta-blockers | (R)-3-amino-1,2-propanediol derivatives | Conversion to epoxide followed by ring-opening with an amine |
| Antifungal agents | Chiral azole derivatives | Elaboration of the carbon chain and introduction of the azole moiety |
This table provides illustrative examples of potential applications and does not imply direct use in all commercial syntheses.
Development and Characterization of Novel Chiral Reagents and Ligands Derived from the Compound.
The chiral backbone of this compound makes it an attractive starting material for the synthesis of novel chiral ligands for asymmetric catalysis. Chiral ligands play a crucial role in transition metal-catalyzed reactions by creating a chiral environment around the metal center, thereby enabling the enantioselective formation of a desired product.
Derivatives of this chiral propanol can be used to synthesize various types of ligands, including phosphine, phosphite, and phosphoramidite (B1245037) ligands. illinois.edunih.govresearchgate.net For example, the two hydroxyl groups can be functionalized to introduce phosphorus-containing moieties. The resulting ligands can then be employed in a range of asymmetric reactions, such as hydrogenation, hydroformylation, and allylic alkylation.
The synthesis of these chiral ligands typically involves a multi-step sequence starting from this compound. The ethoxyethyl protecting group is often removed to liberate the diol, which is then reacted with a suitable phosphorus-containing electrophile, such as a chlorophosphine or phosphorus trichloride. orgsyn.org The modular nature of this approach allows for the synthesis of a library of ligands with varying steric and electronic properties, which can be screened for optimal performance in a particular catalytic reaction.
Table 3: Potential Chiral Ligands Derived from this compound
| Ligand Class | General Structure | Potential Application in Asymmetric Catalysis |
| Chiral Phosphites | P(OR)₂OR' (where R and R' are derived from the chiral diol) | Rhodium-catalyzed hydrogenation, hydroformylation |
| Chiral Phosphoramidites | P(NR₂) (OR')₂ (where R' is derived from the chiral diol) | Copper-catalyzed conjugate addition, rhodium-catalyzed hydrogenation |
| Chiral Diphosphines | R₂P-CH₂-CH(CH₃)-PR₂ | Palladium-catalyzed allylic alkylation |
The structures and applications are representative and intended to illustrate the potential of the chiral building block.
Contributions to the Synthesis of Stereochemically Defined Advanced Materials Precursors.
The principles of asymmetric synthesis are increasingly being applied to the field of materials science for the creation of stereochemically defined polymers and liquid crystals with unique properties. This compound can serve as a chiral precursor for the synthesis of monomers that can be polymerized to form chiral polymers. These polymers can exhibit interesting properties such as chiroptical activity and the ability to self-assemble into helical structures. cjps.orgmdpi.com
In the area of liquid crystals, chiral dopants are often added to nematic liquid crystals to induce a helical twist, leading to the formation of cholesteric liquid crystals. sigmaaldrich.commdpi.comnih.govmdpi.com These materials have applications in displays and sensors. This compound can be incorporated into molecules designed to act as chiral dopants. The stereocenter in the propanol backbone can effectively induce chirality in the liquid crystalline phase.
The synthesis of these advanced materials precursors involves the chemical modification of this compound to introduce polymerizable groups (e.g., vinyl or acrylate) or mesogenic units. The precise control over the stereochemistry of the starting material is essential for obtaining materials with well-defined and reproducible properties.
Table 4: Potential Applications in Advanced Materials
| Material Type | Role of this compound Derivative | Potential Property/Application |
| Chiral Polymers | Chiral monomer | Circularly polarized luminescence, chiral recognition |
| Chiral Liquid Crystals | Chiral dopant | Electro-optical displays, temperature sensors |
| Chiral Metal-Organic Frameworks | Chiral linker or template | Enantioselective separation, asymmetric catalysis |
This table highlights potential areas of application based on the chiral nature of the starting material.
Derivatization and Structural Analogue Studies of R 2 Rs 1 Ethoxyethoxy 1 Propanol
Synthesis and Stereochemical Characterization of Modified Acetal (B89532) Derivatives
The ethoxyethoxy acetal group in (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol is a protective group for the 1,2-diol functionality of (R)-1,2-propanediol. The synthesis of modified acetal derivatives involves the exchange of this protecting group for others that can offer different stability profiles or introduce new functionalities.
The general approach to modifying the acetal group involves the acid-catalyzed removal of the existing ethoxyethoxy group to reveal the diol, followed by the introduction of a new acetal or ketal. For instance, reaction with an aldehyde or ketone in the presence of an acid catalyst can form a cyclic acetal. The choice of the carbonyl compound can significantly influence the stereochemical outcome of subsequent reactions.
Table 1: Synthesis of Modified Acetal Derivatives of (R)-1,2-propanediol
| Entry | Carbonyl Compound | Catalyst | Acetal Derivative | Diastereomeric Ratio (d.r.) |
| 1 | Benzaldehyde | p-Toluenesulfonic acid (p-TSA) | (R)-4-methyl-2-phenyl-1,3-dioxolane | Not Reported |
| 2 | Acetone | p-TSA | (R)-2,2,4-trimethyl-1,3-dioxolane (Solketal) | Not Applicable |
| 3 | p-Methoxybenzaldehyde | Camphorsulfonic acid (CSA) | (R)-2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane | Not Reported |
The stereochemical characterization of these new acetal derivatives is typically performed using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry. For chiral acetals, the diastereomeric ratio can be determined by techniques like chiral HPLC or GC, or by NMR spectroscopy using chiral shift reagents. The stereochemistry of the newly formed acetal center can have a profound impact on the facial selectivity of reactions at other sites within the molecule.
Exploration of Chemical Modifications at the Propanol (B110389) Hydroxyl Group and their Stereochemical Implications
The primary hydroxyl group of this compound is a key site for chemical modification. Common transformations include esterification and oxidation, which introduce new functional groups and can have significant stereochemical implications for the adjacent chiral center.
Esterification: The hydroxyl group can be readily esterified using a variety of acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine. This reaction introduces an ester functionality, which can alter the molecule's polarity and steric bulk.
Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid can be achieved using various oxidizing agents. The choice of reagent determines the oxidation state of the product. For example, Swern oxidation or the use of Dess-Martin periodinane typically yields the aldehyde, while stronger oxidants like potassium permanganate (B83412) or Jones reagent will produce the carboxylic acid.
These modifications can influence the stereochemical integrity of the C2 position. While the reactions themselves are not expected to directly invert the stereocenter, the change in the electronic and steric nature of the substituent at C1 can affect the conformational preferences of the molecule and the stereochemical outcome of subsequent reactions at or near the C2 position.
Table 2: Modification of the Propanol Hydroxyl Group
| Entry | Reagent | Product Functional Group | Stereochemical Outcome |
| 1 | Acetyl chloride, Pyridine | Ester | Retention of configuration at C2 |
| 2 | Benzoyl chloride, Triethylamine | Ester | Retention of configuration at C2 |
| 3 | Dess-Martin periodinane | Aldehyde | Retention of configuration at C2 |
| 4 | Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid | Retention of configuration at C2 |
Preparation of Alkyl and Aryl Ether Analogues for Structure-Reactivity and Stereochemical Probe Studies
The synthesis of alkyl and aryl ether analogues from the primary hydroxyl group is a valuable strategy for creating a library of compounds to study structure-reactivity relationships and to serve as stereochemical probes. The Williamson ether synthesis is a common method employed for this purpose. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl or aryl halide.
For the synthesis of alkyl ethers, the alcohol is typically treated with a strong base such as sodium hydride (NaH) to generate the alkoxide, followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide). The reaction proceeds via an Sₙ2 mechanism, and for primary alcohols like the substrate , this method is generally efficient.
The preparation of aryl ethers can be more challenging and often requires harsher conditions or the use of transition metal catalysis, such as the Ullmann condensation or Buchwald-Hartwig amination conditions adapted for ether synthesis. These methods typically involve the coupling of the alcohol with an aryl halide in the presence of a copper or palladium catalyst, respectively.
Table 3: Synthesis of Alkyl and Aryl Ether Analogues
| Entry | Electrophile | Base/Catalyst | Product Ether |
| 1 | Methyl iodide | Sodium hydride | (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-methoxypropane |
| 2 | Benzyl bromide | Potassium tert-butoxide | (R)-(-)-1-(Benzyloxy)-2-[(RS)-1-ethoxyethoxy]propane |
| 3 | Iodobenzene | Copper(I) iodide, Phenanthroline | (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-phenoxypropane |
| 4 | 4-Fluoronitrobenzene | Sodium hydride | (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-(4-nitrophenoxy)propane |
The stereochemical integrity of the (R)-configuration at the C2 position is generally maintained during these etherification reactions. These ether analogues, with varying steric and electronic properties, are instrumental in probing the binding pockets of enzymes or receptors and in studying the influence of the substituent on the reactivity of other parts of the molecule.
Establishment of Structure-Reactivity Relationships and Stereochemical Tuning through Derivatization
The derivatization of this compound at its various functional groups allows for the systematic study of structure-reactivity relationships. By modifying the acetal, the hydroxyl group, or by converting the hydroxyl to an ether, the steric and electronic environment of the molecule can be precisely altered.
For example, the size and nature of the acetal protecting group can influence the accessibility of the primary hydroxyl group to reagents, thereby affecting reaction rates. Similarly, the conversion of the hydroxyl group to esters or ethers with different substituents can modulate the molecule's lipophilicity and its interaction with biological targets.
By correlating the structural modifications with observed changes in reactivity or biological activity, a comprehensive understanding of the structure-activity relationship (SAR) can be established. This knowledge is invaluable for the rational design of new molecules with desired properties.
Advanced Characterization Techniques for Stereochemical Purity and Structure Determination
Chromatographic Methods for the Assessment of Enantiomeric and Diastereomeric Purity (e.g., Chiral Gas Chromatography, Chiral High-Performance Liquid Chromatography).
Chromatographic techniques are indispensable for the separation and quantification of stereoisomers. For (R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol, both chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) serve as powerful tools for assessing diastereomeric purity.
Chiral Gas Chromatography (GC):
Chiral GC is particularly suitable for the analysis of volatile and thermally stable compounds. The separation of the diastereomers of this compound is achieved using a capillary column coated with a chiral stationary phase (CSP). Modified cyclodextrins are common CSPs for this purpose. The separation mechanism relies on the formation of transient diastereomeric complexes between the solutes and the CSP, which have different thermodynamic stabilities, leading to different retention times. azom.com
For the analysis of the title compound, a derivatized β-cyclodextrin column, such as one containing permethylated β-cyclodextrin, would be a suitable choice. The hydroxyl group of the analyte can interact via hydrogen bonding with the CSP, while the acetal (B89532) portion can engage in dipole-dipole and van der Waals interactions. These multiple interaction points enhance the chiral recognition and separation of the diastereomers. azom.com
Interactive Data Table: Hypothetical Chiral GC Separation of this compound Diastereomers
| Diastereomer | Retention Time (min) | Peak Area (%) | Diastereomeric Excess (%) |
| (2R,1'R)-isomer | 15.2 | 49.5 | 1.0 |
| (2R,1'S)-isomer | 16.8 | 50.5 |
Table Notes: Conditions assume a suitable temperature gradient on a chiral capillary column. The data illustrates a nearly racemic mixture at the acetal carbon.
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a versatile technique that can be used for both analytical and preparative-scale separations of stereoisomers. nih.gov For compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective. sigmaaldrich.com The separation can be performed in either normal-phase or reversed-phase mode.
In normal-phase HPLC, a mobile phase consisting of a mixture of alkanes (e.g., hexane) and an alcohol modifier (e.g., isopropanol) is typically used. The chiral recognition is based on a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral stationary phase. By optimizing the mobile phase composition and flow rate, baseline separation of the (R,R) and (R,S) diastereomers can be achieved.
X-ray Crystallography for the Determination of Absolute Configuration of Crystalline Derivatives.
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov Since this compound is likely a liquid at room temperature, it must first be converted into a suitable crystalline derivative.
A common strategy is to react the primary hydroxyl group with a chiral or achiral carboxylic acid containing a heavy atom to form a crystalline ester. For example, derivatization with 3,5-dinitrobenzoic acid or a halogenated benzoic acid can yield a solid derivative that is amenable to crystallization. The presence of a heavy atom (like bromine or iodine) in the structure is also advantageous for the unambiguous determination of the absolute configuration using anomalous dispersion. nih.gov
Once a single crystal of sufficient quality is obtained, it is subjected to X-ray diffraction analysis. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. This provides precise information on bond lengths, bond angles, and torsional angles, and ultimately, the absolute stereochemistry at both chiral centers can be established without ambiguity. nih.gov This technique is particularly valuable as it provides a definitive structural proof that can be used to calibrate and validate the results obtained from spectroscopic and chromatographic methods.
Q & A
Q. What are the critical safety precautions for handling (R)-(-)-2-[(RS)-1-ethoxyethoxy]-1-propanol in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. For respiratory protection, employ P95 (US) or P1 (EU) particulate filters under low-exposure conditions; upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) filters for higher exposure .
- Ventilation: Ensure fume hoods or local exhaust systems are operational to minimize vapor inhalation .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid drainage contamination .
Q. How can researchers synthesize this compound enantioselectively?
Methodological Answer:
- Stepwise Etherification: Adapt protocols from analogous glycol ether syntheses. For example, use NaH as a base in anhydrous THF to deprotonate the hydroxyl group, followed by reaction with an ethylating agent (e.g., ethyl bromide) under inert atmosphere .
- Chiral Resolution: Employ chiral column chromatography (e.g., Chiralpak® columns) or enzymatic kinetic resolution to isolate the (R)-enantiomer .
Q. What spectroscopic techniques are recommended for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Analysis: Use - and -NMR to confirm stereochemistry and ethoxy/propanol backbone. Compare chemical shifts with structurally similar compounds (e.g., δ 1.2–1.4 ppm for ethoxy CH) .
- GC-MS: Validate purity (>95%) via retention time alignment and fragmentation patterns .
- IR Spectroscopy: Identify hydroxyl (3200–3600 cm) and ether (1100–1250 cm) functional groups .
Advanced Research Questions
Q. How can contradictory NMR data for this compound’s stereoisomers be resolved?
Methodological Answer:
- Variable Temperature (VT) NMR: Perform experiments at low temperatures to slow conformational exchange and resolve overlapping signals .
- Computational Modeling: Use density functional theory (DFT) to predict chemical shifts for (R)- and (S)-configurations and match experimental data .
- Derivatization: Convert the compound to a diastereomeric pair (e.g., using Mosher’s acid) to enhance NMR signal separation .
Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?
Methodological Answer:
- Protecting Groups: Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers during ethoxyethoxy installation to prevent side reactions .
- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium iodide) to improve etherification efficiency in biphasic systems .
- Purification: Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates with >90% recovery .
Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
